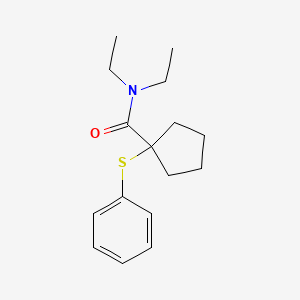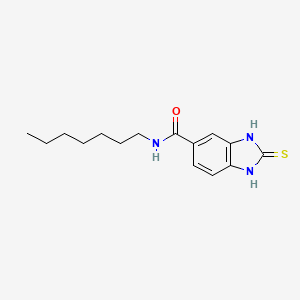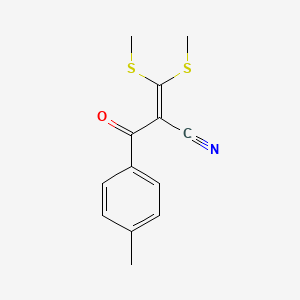
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- is a chemical compound with a unique structure that includes a cyclopentane ring, a carboxamide group, and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- typically involves the reaction of cyclopentanecarboxylic acid with diethylamine and phenylthiol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps are implemented to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxamide group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .
科学研究应用
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their structure and function .
相似化合物的比较
Similar Compounds
- Cyclopentanecarboxamide, N,N-dihexyl-
- Cyclopentanecarboxamide, N,N-dimethyl-
- Cyclopentanecarboxamide, N,N-diphenyl-
Uniqueness
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
101329-89-9 |
|---|---|
分子式 |
C16H23NOS |
分子量 |
277.4 g/mol |
IUPAC 名称 |
N,N-diethyl-1-phenylsulfanylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C16H23NOS/c1-3-17(4-2)15(18)16(12-8-9-13-16)19-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3 |
InChI 键 |
KQODSHIRCKEQSW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1(CCCC1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)



![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)





![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)

